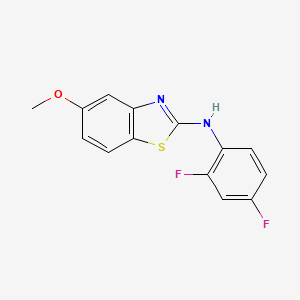

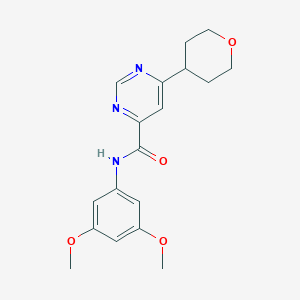

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Innovative Synthesis Approaches : Research demonstrates innovative synthetic methodologies for creating tetrahydrobenzofuran derivatives, highlighting potential strategies for synthesizing complex molecules like the one . Such methodologies offer a basis for preparing a variety of structurally related compounds for further study (Levai et al., 2002).

- Bond Dissociation Energies Study : Studies on bond dissociation energies in aromatic molecules provide essential insights into the stability and reactivity of chemical bonds within the compound's structure, which is crucial for its applications in medicinal chemistry and material science (Barckholtz et al., 1999).

- Domino Strategy for Compound Synthesis : An efficient three-component strategy underlines the potential for rapid synthesis of multifunctionalized molecules, suggesting a pathway for the development of derivatives with enhanced biological or physical properties (Ma et al., 2014).

Biological Applications

- Tyrosinase Inhibition for Medical Applications : The synthesis of oxoquinazolinyl derivatives with potent tyrosinase inhibition highlights the potential therapeutic applications of related compounds in treating conditions like hyperpigmentation or for use in cosmetic products to regulate melanin production (Dige et al., 2019).

- Analgesic Activity : Studies have also shown that certain pyrazoles and triazoles bearing similar moieties exhibit significant analgesic activity, suggesting potential applications in pain management (Saad et al., 2011).

- Antitubercular Evaluation : The development of novel compounds with significant antitubercular activity underlines the importance of such molecules in the fight against tuberculosis, a critical global health issue (Kantevari et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine, which is then coupled with a benzofuran-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chloro-3,5-dimethylphenol", "ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate", "sodium hydride", "2-bromo-5-nitrobenzoic acid", "2-aminobenzofuran" ], "Reaction": [ "Step 1: Synthesis of 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "a. Condensation of 2-furancarboxaldehyde with ethyl acetoacetate to form 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester", "b. Reaction of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester with hydrazine hydrate to form 3-(furan-2-yl)-1H-pyrazol-5-amine", "c. Reaction of 3-(furan-2-yl)-1H-pyrazol-5-amine with 4-chloro-3,5-dimethylphenol and ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate in the presence of sodium hydride to form 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "Step 2: Synthesis of N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid", "a. Reduction of 2-bromo-5-nitrobenzoic acid to 2-amino-5-bromobenzoic acid", "b. Coupling of 2-amino-5-bromobenzoic acid with 2-aminobenzofuran to form N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline", "c. Reaction of N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline with 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine to form N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid" ] } | |

Número CAS |

1206996-27-1 |

Fórmula molecular |

C24H19N5O4 |

Peso molecular |

441.447 |

Nombre IUPAC |

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H19N5O4/c30-22-15-7-2-3-8-16(15)25-24(27-22)29-21(13-17(28-29)19-10-5-11-32-19)26-23(31)20-12-14-6-1-4-9-18(14)33-20/h1,4-6,9-13H,2-3,7-8H2,(H,26,31)(H,25,27,30) |

Clave InChI |

MPGYLQSDWHJCBX-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC6=CC=CC=C6O5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)